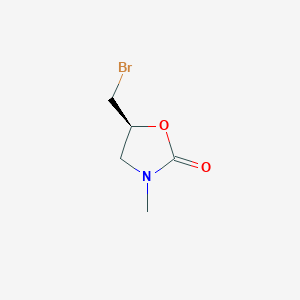
N-(4-fluorophenyl)-2-(quinazolin-4-ylsulfanyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorophenyl)-2-(quinazolin-4-ylsulfanyl)acetamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton’s tyrosine kinase (BTK) and has shown promising results in preclinical studies for the treatment of B-cell malignancies. BTK is a crucial enzyme in the B-cell receptor signaling pathway and plays a key role in the survival and proliferation of B-cells. Inhibition of BTK has been shown to be an effective therapeutic strategy for the treatment of B-cell malignancies.
Mecanismo De Acción
N-(4-fluorophenyl)-2-(quinazolin-4-ylsulfanyl)acetamide is a reversible inhibitor of BTK that binds to the enzyme’s active site and prevents its phosphorylation and activation. Inhibition of BTK leads to the inhibition of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are essential for the survival and proliferation of B-cells. This compound has also been shown to enhance the activity of natural killer cells and T-cells, leading to increased immune responses against cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent antitumor activity in preclinical studies, with significant reductions in tumor growth observed in mouse models of CLL, MCL, and DLBCL. This compound has also been shown to have minimal toxicity and good pharmacokinetic properties, making it a promising candidate for clinical development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-fluorophenyl)-2-(quinazolin-4-ylsulfanyl)acetamide is its specificity for BTK, which reduces the risk of off-target effects and toxicity. This compound has also been shown to be effective in combination with other targeted therapies, such as venetoclax and ibrutinib. However, this compound has not yet been tested in clinical trials, and its long-term safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several potential future directions for the development of N-(4-fluorophenyl)-2-(quinazolin-4-ylsulfanyl)acetamide as a therapeutic agent for B-cell malignancies. These include:
1. Clinical trials: The safety and efficacy of this compound need to be evaluated in clinical trials to determine its potential as a therapeutic agent for B-cell malignancies.
2. Combination therapies: this compound may be effective in combination with other targeted therapies, such as venetoclax and ibrutinib, and further studies are needed to evaluate these combinations.
3. Biomarker identification: Biomarkers that predict response to this compound need to be identified to improve patient selection and treatment outcomes.
4. Resistance mechanisms: The development of resistance to BTK inhibitors is a major challenge in the treatment of B-cell malignancies, and further studies are needed to identify and overcome these mechanisms.
In conclusion, this compound is a promising small molecule inhibitor of BTK that has shown potent antitumor activity in preclinical studies. Further studies are needed to evaluate its safety and efficacy in clinical trials and to identify biomarkers of response and resistance mechanisms. This compound may also be effective in combination with other targeted therapies, and its development as a therapeutic agent for B-cell malignancies warrants further investigation.
Métodos De Síntesis
The synthesis of N-(4-fluorophenyl)-2-(quinazolin-4-ylsulfanyl)acetamide involves a multistep process that starts with the reaction of 4-fluoroaniline with 4-chlorobenzaldehyde to form 4-fluoro-4'-chloroazobenzene. This intermediate is then reacted with 4-thiocyanatoquinazoline to form the desired product, this compound. The final product is obtained after purification through column chromatography.
Aplicaciones Científicas De Investigación
N-(4-fluorophenyl)-2-(quinazolin-4-ylsulfanyl)acetamide has been extensively studied for its potential use in the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). Preclinical studies have shown that this compound inhibits BTK activity and downstream signaling pathways, leading to decreased cell proliferation, increased apoptosis, and enhanced immune responses.
Propiedades
IUPAC Name |
N-(4-fluorophenyl)-2-quinazolin-4-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3OS/c17-11-5-7-12(8-6-11)20-15(21)9-22-16-13-3-1-2-4-14(13)18-10-19-16/h1-8,10H,9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJHSFJQKFWSMEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)SCC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-{(3-chlorophenyl)[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B2784391.png)
![2-[(5-Ethylsulfanyl-4-methyl-1,2,4-triazol-3-yl)methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2784395.png)
![2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2784396.png)
![2-(methylsulfonyl)-1-(3-nitrobenzyl)-1H-benzo[d]imidazole](/img/structure/B2784397.png)





![N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2784406.png)

![3,3'-[(2-chlorophenyl)methanediyl]bis(4-hydroxy-6-methylpyridin-2(1H)-one)](/img/structure/B2784408.png)

